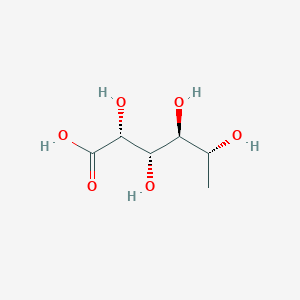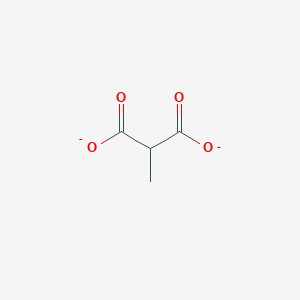
FlunisolideHemihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of flunisolide involves several steps, starting from the basic steroid structure. The key steps include fluorination, hydroxylation, and acetal formation. The industrial production of flunisolide typically involves high-energy methods such as ultrasonication, microfluidization, and high-pressure homogenization to ensure the compound’s stability and efficacy .
Analyse Des Réactions Chimiques
Flunisolide undergoes several types of chemical reactions, including:
Oxidation: Flunisolide can be oxidized to form various metabolites.
Reduction: The compound can undergo reduction reactions, particularly in the liver, where it is converted to less active metabolites.
Substitution: Flunisolide can participate in substitution reactions, especially in the presence of strong nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are typically hydroxylated or dehydrogenated derivatives of flunisolide .
Applications De Recherche Scientifique
Flunisolide has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving corticosteroid synthesis and reactions.
Biology: Flunisolide is studied for its effects on cellular inflammation and immune response.
Medicine: It is extensively researched for its therapeutic effects in treating allergic rhinitis, asthma, and other inflammatory conditions.
Industry: Flunisolide is used in the formulation of nasal sprays and other pharmaceutical products
Mécanisme D'action
Flunisolide exerts its effects by activating glucocorticoid receptors in the nasal mucosa. This activation leads to the suppression of inflammatory mediators such as prostaglandins and leukotrienes. The compound also reduces the migration of polymorphonuclear leukocytes and reverses increased capillary permeability, thereby reducing inflammation and nasal symptoms .
Comparaison Avec Des Composés Similaires
Flunisolide is similar to other corticosteroids such as beclomethasone, budesonide, and fluticasone. it is unique in its specific receptor binding affinity and its rapid onset of action. Compared to these compounds, flunisolide has a higher bioavailability when administered intranasally, making it particularly effective for treating nasal symptoms .
Similar Compounds
- Beclomethasone
- Budesonide
- Fluticasone
Propriétés
Formule moléculaire |
C24H33FO7 |
|---|---|
Poids moléculaire |
452.5 g/mol |
Nom IUPAC |
(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one;hydrate |
InChI |
InChI=1S/C24H31FO6.H2O/c1-21(2)30-19-9-14-13-8-16(25)15-7-12(27)5-6-22(15,3)20(13)17(28)10-23(14,4)24(19,31-21)18(29)11-26;/h5-7,13-14,16-17,19-20,26,28H,8-11H2,1-4H3;1H2/t13-,14-,16-,17-,19+,20+,22-,23-,24+;/m0./s1 |
Clé InChI |
CQFNOACVVKSEOJ-VBQPQCOESA-N |
SMILES isomérique |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)C[C@@H](C5=CC(=O)C=C[C@]35C)F)O.O |
SMILES canonique |
CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)F)C.O |
Pictogrammes |
Acute Toxic; Irritant; Health Hazard |
Synonymes |
6 alpha-fluorodihydroxy-16 alpha,17 alpha-isopropylidenedioxy-1,4-pregnadiene-3,20- dione AeroBid Apo-Flunisolide flunisolide flunisolide hemihydrate, (6alpha,11beta,16alpha)-isomer flunisolide HFA flunisolide hydrofluoroalkane flunisolide, (6beta,11beta,16alpha)-isomer Inhacort Nasalide Nasarel ratio-Flunisolide Rhinalar RS-3999 Syntaris |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


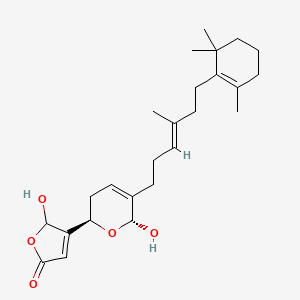
![2-[2-oxo-6-(1-pyrrolidinylsulfonyl)-1,3-benzoxazol-3-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B1238369.png)
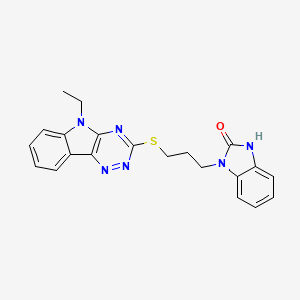
![1-[2-(3-Methylanilino)-5-nitrophenyl]sulfonyl-3-propan-2-ylurea](/img/structure/B1238371.png)
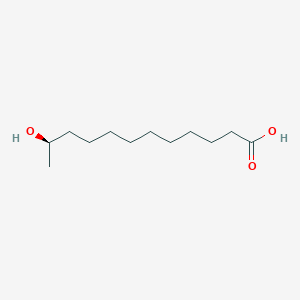
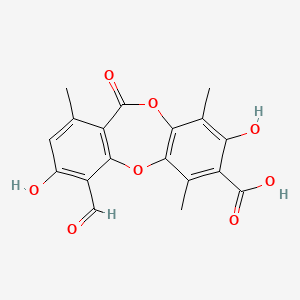
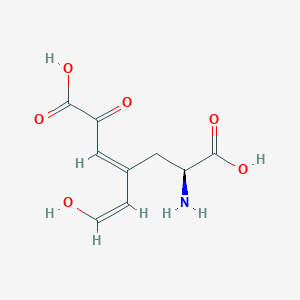
![methyl (Z)-2-[(6'R,7'S)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B1238376.png)


![[(2R,3S,4S,5R,6S)-6-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B1238381.png)
![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-10,15,16-trihydroxy-3-[(Z)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1238386.png)
